molecular formula C10H21NO5 B8494057 tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate

tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate

Cat. No.: B8494057
M. Wt: 235.28 g/mol
InChI Key: IXJIRLMVATVYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a dihydroxypropan-2-yloxy moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(1,3-dihydroxypropan-2-yloxy)ethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that can alter their activity. The dihydroxypropan-2-yloxy moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but lacks the ethyl linkage.

    N-Boc-ethylenediamine: Contains a Boc-protected amine group but differs in the overall structure.

    tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate: Similar but with variations in the hydroxyl group positions.

Uniqueness

tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to similar compounds. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C10H21NO5

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate

InChI

InChI=1S/C10H21NO5/c1-10(2,3)16-9(14)11-4-5-15-8(6-12)7-13/h8,12-13H,4-7H2,1-3H3,(H,11,14)

InChI Key

IXJIRLMVATVYJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.